molecular formula C15H10FNO6 B6408492 3-(2-Fluoro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% CAS No. 1261940-37-7

3-(2-Fluoro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95%

Cat. No. B6408492
CAS RN: 1261940-37-7
M. Wt: 319.24 g/mol
InChI Key: YCARNWOUZACVPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluoro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid (FMNPA) is a fluorinated aromatic acid that has been used in scientific research for a variety of purposes. FMNPA has a wide range of applications in organic synthesis, biochemistry, and drug discovery. FMNPA is a versatile compound with a range of biochemical and physiological effects.

Scientific Research Applications

3-(2-Fluoro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% has a range of scientific research applications. It has been used in the synthesis of various compounds, including antibiotics, anti-cancer agents, and other drug molecules. It has also been used in the production of fluorescent dyes and in the detection of DNA. 3-(2-Fluoro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% has been used in the study of enzyme kinetics and in the study of drug-receptor interactions. It has also been used in the study of the structure and function of proteins and in the study of metabolic pathways.

Mechanism of Action

3-(2-Fluoro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% has a variety of biochemical and physiological effects. It acts as an inhibitor of various enzymes, including cytochrome P450 (CYP) enzymes. It also acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 3-(2-Fluoro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% also acts as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. In addition, 3-(2-Fluoro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% has been shown to act as an agonist of the G-protein-coupled receptor GPR35, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
3-(2-Fluoro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% has a range of biochemical and physiological effects. It has been shown to inhibit the production of melanin, which is responsible for skin pigmentation. It has also been shown to inhibit the activity of various enzymes, including cytochrome P450 (CYP) enzymes and acetylcholinesterase. In addition, it has been shown to act as an agonist of the G-protein-coupled receptor GPR35, which is involved in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

3-(2-Fluoro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% has a number of advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and readily available. Another advantage is that it is relatively stable and has a long shelf life. A limitation is that it is highly toxic and should be handled with extreme caution. In addition, it is not soluble in water and must be dissolved in organic solvents.

Future Directions

There are a number of potential future directions for 3-(2-Fluoro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95%. One potential direction is the development of new derivatives of 3-(2-Fluoro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% that can be used in drug discovery and drug development. Another potential direction is the use of 3-(2-Fluoro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% in the study of enzyme kinetics and drug-receptor interactions. In addition, 3-(2-Fluoro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% could be used in the study of the structure and function of proteins and in the study of metabolic pathways. Finally, 3-(2-Fluoro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% could be used in the development of new fluorescent dyes and in the detection of DNA.

Synthesis Methods

3-(2-Fluoro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% can be synthesized through a three-step reaction sequence. The first step involves the reaction of 2-fluoro-5-methoxybenzaldehyde with nitrobenzene and aqueous sodium hydroxide to form 2-fluoro-5-methoxy-2-nitrobenzaldehyde. The second step involves the oxidation of the aldehyde with sodium hypochlorite to form 3-(2-fluoro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid. The third step involves the hydrolysis of the acid with aqueous sodium hydroxide to form the final product, 3-(2-Fluoro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95%.

properties

IUPAC Name

3-(2-fluoro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO6/c1-23-15(20)8-2-3-13(16)12(7-8)9-4-10(14(18)19)6-11(5-9)17(21)22/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCARNWOUZACVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691481
Record name 2'-Fluoro-5'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluoro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid

CAS RN

1261940-37-7
Record name 2'-Fluoro-5'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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